molecular formula C22H16Cl2N4O B12216300 2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12216300
M. Wt: 423.3 g/mol
InChI Key: QZAOPYXXDDROML-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a molecular formula of C22H16Cl2N4O This compound is characterized by its pyrido[1,2-a]pyrimidin-4-one core structure, which is substituted with chlorophenyl groups and a methyl group

Preparation Methods

The synthesis of 2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloroaniline with 3-chlorobenzaldehyde to form the corresponding Schiff base. This intermediate is then cyclized with 2-aminopyridine under specific conditions to yield the desired pyrido[1,2-a]pyrimidin-4-one derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. For example:

The uniqueness of 2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H16Cl2N4O

Molecular Weight

423.3 g/mol

IUPAC Name

2-(3-chloroanilino)-3-[(3-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H16Cl2N4O/c1-14-5-4-10-28-21(14)27-20(26-18-9-3-7-16(24)12-18)19(22(28)29)13-25-17-8-2-6-15(23)11-17/h2-13,26H,1H3

InChI Key

QZAOPYXXDDROML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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